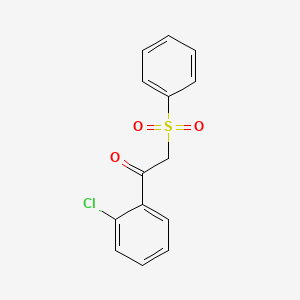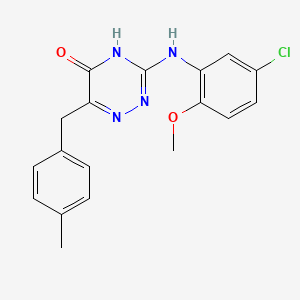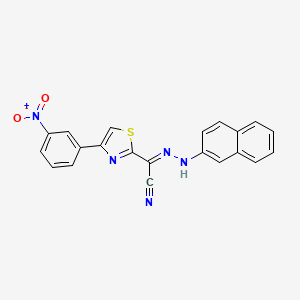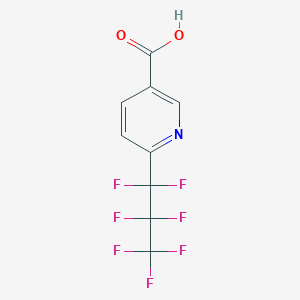![molecular formula C10H9ClO2S2 B2889821 4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 339023-41-5](/img/structure/B2889821.png)
4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione is a heterocyclic organic compound that features a thiophene ring substituted with a 4-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenethiol and 2,3-dihydrothiophene-1,1-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Catalysts and Reagents: A base, such as triethylamine or sodium hydride, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the thiophene ring.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl phenyl sulfone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone
Uniqueness
4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRTILTCBCOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C=C1SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2889741.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)

![N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2889745.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE](/img/structure/B2889747.png)



![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)


![4-Oxo-4-[2-[tert-butoxycarbonyl[2-(9H-fluorene-9-ylmethoxycarbonylamino)ethyl]amino]ethylamino]butyric acid](/img/structure/B2889758.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B2889760.png)
